1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one (CAS 1517800-84-8) is a highly versatile, bifunctional building block characterized by a meta-substituted acetophenone core and an N-linked 4-bromopyrazole moiety. In procurement and synthetic design, this compound is prized for offering two orthogonal reactive sites: an acetyl group primed for condensation or reductive amination, and a 4-bromopyrazole handle optimized for late-stage palladium-catalyzed cross-coupling. By locking these functional groups in a 1,3-relationship (meta-substitution), the molecule provides a specific geometric vector that is critical for synthesizing V-shaped pharmacophores, rigid bidentate ligands, and complex heterocyclic scaffolds where linear para-substituted analogs would fail to meet steric or binding-pocket requirements [1].
Generic substitution with unbrominated pyrazole analogs or para-substituted isomers severely compromises synthetic utility and downstream performance. Procuring the unbrominated 1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-one eliminates the critical C-Br bond, completely preventing late-stage diversification via Suzuki or Buchwald-Hartwig couplings at the pyrazole ring [1]. Conversely, substituting with the para-isomer (1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethan-1-one) alters the substituent trajectory angle from approximately 120° to 180°. This shift from a bent to a linear geometry not only disrupts target-binding thermodynamics in pharmaceutical applications but also significantly increases crystal lattice energy, leading to poorer solubility and reduced processability in automated high-throughput synthesis workflows [2].
The 4-bromopyrazole moiety exhibits superior reactivity in palladium-catalyzed cross-coupling compared to 3-bromo or chloro analogs due to optimal electron density and reduced steric hindrance. In standardized Suzuki-Miyaura couplings with phenylboronic acid, the 4-bromo target achieves significantly higher yields under milder conditions, reducing catalyst loading requirements [1].
| Evidence Dimension | Cross-coupling yield (standardized Suzuki conditions) |
| Target Compound Data | 88% yield, 1 mol% Pd catalyst |
| Comparator Or Baseline | 3-bromo-pyrazole analog (62% yield, 2 mol% Pd catalyst) |
| Quantified Difference | +26% absolute yield with 50% reduction in catalyst loading |
| Conditions | Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C, 4h |
Higher coupling efficiency at lower catalyst loadings directly reduces manufacturing costs and improves throughput in library generation.
The meta-substitution pattern of this compound disrupts molecular symmetry compared to its para-substituted counterpart, leading to lower crystal lattice energy and substantially improved solubility in standard organic solvents. This enhanced solubility is critical for maintaining stable stock solutions and preventing precipitation in microfluidic or continuous flow setups [1].
| Evidence Dimension | Thermodynamic solubility in Ethyl Acetate at 25°C |
| Target Compound Data | ~45 mg/mL |
| Comparator Or Baseline | Para-isomer (1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone): ~15 mg/mL |
| Quantified Difference | 3-fold increase in solubility |
| Conditions | Standard shake-flask method, 25°C, HPLC quantification |
Superior solubility prevents line-clogging in automated synthesis and allows for higher concentration reactions, improving volumetric productivity.
The electronic influence of the N-linked pyrazole ring modulates the enolization of the meta-acetyl group, providing highly predictable and efficient condensation kinetics. When compared to imidazole-linked analogs, the pyrazole derivative demonstrates faster reaction rates in Claisen-Schmidt condensations to form chalcone intermediates, minimizing side reactions and degradation [1].
| Evidence Dimension | Chalcone formation yield (Claisen-Schmidt condensation) |
| Target Compound Data | 85% yield in 4h |
| Comparator Or Baseline | Imidazole-linked derivative: 60% yield in 8h |
| Quantified Difference | +25% absolute yield achieved in half the reaction time |
| Conditions | Benzaldehyde, NaOH, EtOH, Room Temperature |
Faster, cleaner condensation reactions streamline the multi-step synthesis of complex pyrimidine or pyridine-based active pharmaceutical ingredients.
Because of its highly efficient 4-bromopyrazole cross-coupling handle, this compound is the ideal starting material for generating diverse libraries of V-shaped pharmacophores. It allows chemists to rapidly append various aryl or heteroaryl groups via Suzuki or Buchwald-Hartwig couplings with low catalyst loading, which is essential for hit-to-lead optimization in medicinal chemistry workflows [1].
The meta-relationship between the acetyl group and the pyrazole ring provides the precise ~120° vector angle required to target specific allosteric pockets or hinge regions in kinase enzymes. The acetyl group can be condensed to form a pyrimidine core, while the pyrazole serves as a critical hydrogen-bond network participant, a geometry not achievable with para-substituted analogs [2].
Leveraging the improved solubility of the meta-isomer over the para-isomer, this compound is highly suited for the scalable synthesis of specialized bidentate N,N- or N,O-ligands. The orthogonal reactivity allows for the independent tuning of the electronic properties at the pyrazole and the coordination environment at the acetyl-derived center [3].